Cas no 851987-96-7 (N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide)

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide is a specialized benzothiazole-derived hydrazide compound with potential applications in medicinal chemistry and drug discovery. Its structure incorporates a 4,7-dimethoxybenzothiazole core linked to a piperidine-sulfonyl-substituted benzohydrazide moiety, offering unique electronic and steric properties. The compound's key advantages include its ability to serve as a versatile scaffold for designing enzyme inhibitors or receptor modulators due to the presence of multiple functional groups. The sulfonyl and hydrazide functionalities enhance binding interactions, while the methoxy groups may improve solubility and metabolic stability. This compound is of interest for researchers exploring novel bioactive molecules targeting neurological or inflammatory pathways. Its synthetic versatility allows for further structural modifications to optimize pharmacological properties.
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide structure
851987-96-7 structure
Product name:N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide
CAS No:851987-96-7
MF:C21H24N4O5S2
Molecular Weight:476.569062232971
CID:6536022

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide 化学的及び物理的性質

名前と識別子

    • N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide
    • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide
    • Benzoic acid, 4-(1-piperidinylsulfonyl)-, 2-(4,7-dimethoxy-2-benzothiazolyl)hydrazide
    • インチ: 1S/C21H24N4O5S2/c1-29-16-10-11-17(30-2)19-18(16)22-21(31-19)24-23-20(26)14-6-8-15(9-7-14)32(27,28)25-12-4-3-5-13-25/h6-11H,3-5,12-13H2,1-2H3,(H,22,24)(H,23,26)
    • InChIKey: VKSHKNNVHRLIDW-UHFFFAOYSA-N
    • SMILES: C(NNC1=NC2=C(OC)C=CC(OC)=C2S1)(=O)C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1

じっけんとくせい

  • 密度みつど: 1.412±0.06 g/cm3(Predicted)
  • 酸度系数(pKa): 9.65±0.23(Predicted)

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0642-4138-10μmol
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide
851987-96-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0642-4138-20mg
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide
851987-96-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0642-4138-3mg
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide
851987-96-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0642-4138-5mg
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide
851987-96-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0642-4138-15mg
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide
851987-96-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0642-4138-30mg
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide
851987-96-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0642-4138-5μmol
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide
851987-96-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0642-4138-2μmol
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide
851987-96-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0642-4138-2mg
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide
851987-96-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0642-4138-10mg
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide
851987-96-7 90%+
10mg
$79.0 2023-05-17

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide 関連文献

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazideに関する追加情報

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide and Its Significance in Modern Chemical Biology

The compound with the CAS number 851987-96-7 is a highly specialized molecule that has garnered significant attention in the field of chemical biology. This compound, formally known as N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide, represents a fascinating intersection of organic chemistry and pharmacology. Its unique structural features make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular structure of this compound is characterized by a benzothiazole core, which is a well-known pharmacophore in medicinal chemistry. The benzothiazole ring system is flanked by two key functional groups: a dimethoxy substituent at the 4 and 7 positions, and a piperidine-1-sulfonyl moiety at the 4-position of the benzohydrazide moiety. These structural elements contribute to the compound's biological activity and make it a versatile scaffold for further derivatization.

In recent years, there has been growing interest in benzothiazole derivatives due to their broad spectrum of biological activities. These compounds have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of the dimethoxy group in N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide enhances its binding affinity to biological targets, making it an attractive candidate for drug discovery.

The piperidine-1-sulfonyl group is another critical feature of this compound. Piperidine derivatives are known for their ability to modulate enzyme activity and receptor binding. In particular, the sulfonyl group can increase the solubility and bioavailability of the molecule, which is crucial for its pharmacological efficacy. This combination of structural elements makes N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide a compelling candidate for further investigation.

Recent studies have highlighted the potential of this compound in addressing various therapeutic challenges. For instance, research has demonstrated its efficacy in inhibiting specific kinases that are implicated in cancer progression. The benzothiazole core interacts with the active site of these kinases, disrupting their function and thereby inhibiting tumor growth. This mechanism of action aligns with current trends in oncology research, where targeted therapies are increasingly preferred over traditional chemotherapeutic agents.

Moreover, the dimethoxy substituent on the benzothiazole ring has been shown to enhance the compound's ability to cross the blood-brain barrier. This property is particularly important for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. By improving brain penetration, N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide could potentially offer new therapeutic avenues for these challenging conditions.

In addition to its applications in oncology and neurology, this compound has shown promise in other areas of medicine. For example, it has been investigated for its potential to modulate inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By targeting key inflammatory mediators, N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide could help mitigate these conditions and improve patient outcomes.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. The introduction of the dimethoxy group onto the benzothiazole core is achieved through nucleophilic aromatic substitution (SNAr), while the piperidine-1-sulfonyl moiety is incorporated via sulfonation followed by reduction. These synthetic strategies highlight the compound's complexity and underscore the expertise required to produce it on an industrial scale.

From a computational chemistry perspective, virtual screening methods have been employed to identify potential binding interactions between N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide and biological targets. Molecular docking studies have revealed that this compound interacts with high affinity with several enzymes and receptors relevant to human health. These findings provide valuable insights into its mechanism of action and guide further optimization efforts.

The development of novel drug candidates often involves iterative optimization processes to enhance potency, selectivity, and pharmacokinetic properties. In the case of N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide, future studies may focus on modifying substituents or exploring alternative scaffolds to improve its therapeutic profile. Advances in synthetic methodologies and computational biology are expected to accelerate these efforts and bring new treatments to patients more quickly.

In conclusion,N'-(4,7-dimethoxy-1,

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